molecular formula C10H17F2NO B12083781 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine

Cat. No.: B12083781
M. Wt: 205.24 g/mol
InChI Key: FAACTWRMXWWHPN-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine is a fluorinated organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and oxan-4-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide under appropriate conditions.

    Attachment of Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through a nucleophilic substitution reaction using oxan-4-ylmethyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Formation of difluorocyclobutanone derivatives.

    Reduction: Formation of difluorocyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the cyclobutane ring provides structural rigidity. This combination can result in potent biological activity through modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine is unique due to the presence of both difluoromethyl and oxan-4-ylmethyl groups, which impart distinct chemical and biological properties. The combination of these groups with the cyclobutane ring structure enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H17F2NO

Molecular Weight

205.24 g/mol

IUPAC Name

3,3-difluoro-N-(oxan-4-ylmethyl)cyclobutan-1-amine

InChI

InChI=1S/C10H17F2NO/c11-10(12)5-9(6-10)13-7-8-1-3-14-4-2-8/h8-9,13H,1-7H2

InChI Key

FAACTWRMXWWHPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2CC(C2)(F)F

Origin of Product

United States

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